molecular formula C11H9ClF6OS B14065388 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14065388
M. Wt: 338.70 g/mol
InChI Key: BWKVXJSABRPZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Halogenation: Introduction of a chlorine atom to a propyl group.

    Substitution: Attachment of the chloropropyl group to the benzene ring.

    Introduction of Trifluoromethoxy and Trifluoromethylthio Groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents such as trifluoromethoxy and trifluoromethylthio precursors.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of a trifluoromethylthio group, which may alter its chemical and biological properties.

    1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene: The presence of an ethoxy group instead of a trifluoromethoxy group can affect its reactivity and applications.

    1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene:

Properties

Molecular Formula

C11H9ClF6OS

Molecular Weight

338.70 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2

InChI Key

BWKVXJSABRPZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.